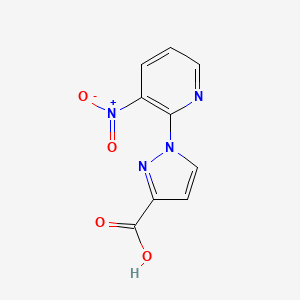![molecular formula C11H20N4O B2529797 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1807941-82-7](/img/structure/B2529797.png)
2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol" is a multifunctional molecule that is likely to possess a complex stereochemistry due to the presence of a cyclohexyl ring and multiple chiral centers. The molecule includes an aminocyclohexyl moiety, which is a common structural feature in molecules that exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related cyclohexane derivatives has been demonstrated in the literature. For instance, the stereoselective preparation of cis and trans isomers of amino diols has been reported, which could serve as a starting point for the synthesis of the compound . Additionally, a cascade reaction has been developed to form a tricyclic skeleton by forming two C-C bonds, one C-O bond, and one C-N bond in a single reaction . This type of reaction could potentially be adapted to synthesize the triazolyl moiety of the target compound.
Molecular Structure Analysis
The molecular structure of "2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol" is expected to be complex due to the presence of multiple stereocenters. The stereochemistry of the aminocyclohexyl part is particularly important, as it can significantly influence the molecule's physical and chemical properties. The optically pure cyclohexan-1-ol derivatives have been used for molecular recognition, indicating the importance of stereochemistry in such compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the amino and hydroxyl functional groups. The amino group could participate in the formation of Schiff bases or react with isothiocyanates to form spiro derivatives, as seen in related compounds . The hydroxyl group could be involved in intermolecular substitution reactions, as well as in the formation of esters or ethers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its stereochemistry and functional groups. The presence of an aminocyclohexyl group could lead to the formation of multicomponent equilibrium systems, as observed in similar molecules . The optically pure nature of the compound would allow for molecular recognition, which could be detected by NMR or fluorescence spectroscopy . The compound's solubility, melting point, and boiling point would be determined by its molecular structure and the intermolecular forces it can form.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a compound that falls within a broader category of triazole derivatives, which have been extensively studied for their diverse chemical properties and potential applications in scientific research. The synthesis of triazole derivatives through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC or click chemistry) has been a significant area of focus. These methods provide access to a wide range of triazole compounds with varying substituents, enabling the exploration of their biological activities and potential applications in medicinal chemistry and material science (Lima-Neto et al., 2012).
Biological Activities
The triazole core structure is a key feature in compounds exhibiting antifungal properties. Research into 1,2,3-triazole derivatives has demonstrated their potential in combating fungal infections, particularly those caused by Candida species. These compounds have shown promise as drug candidates due to their potent antifungal profiles, with modifications to their structure offering pathways to enhance their efficacy (Zambrano-Huerta et al., 2019).
Material Science Applications
In addition to their biological applications, triazole derivatives synthesized from industrial waste materials like cardanol and glycerol have been evaluated for their potential use as fluorescent markers. These compounds exhibit photophysical properties that make them suitable for applications in biodiesel quality control, highlighting the versatility of triazole derivatives in both biological and material science fields (Pelizaro et al., 2019).
Catalytic and Synthetic Applications
The triazole ring system also plays a crucial role in catalysis, serving as a scaffold for developing new ligands and catalysts for asymmetric synthesis. Compounds containing the triazole moiety have been employed as ligands in metal-mediated catalytic processes, enabling enantioselective transformations crucial for the synthesis of chiral molecules (Wipf and Wang, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBLQTVOWXHXQK-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCCCC2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)
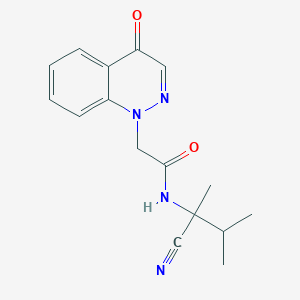
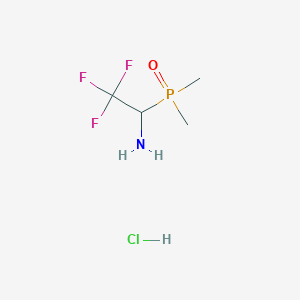
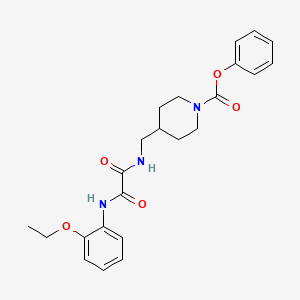
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
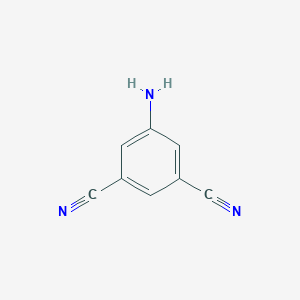
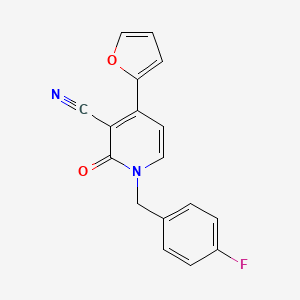
![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)
